FG 488 DHPE

Membrane pH sensing Endosomal trafficking Lysosomal studies

Researchers using fluorescein DHPE face rapid photobleaching and pH-dependent signal loss, compromising quantitative membrane studies. FG 488 DHPE (Oregon Green 488 DHPE) eliminates these limitations. • Enhanced photostability for extended time-lapse confocal imaging and FRAP studies. • Bilayer-calibrated pKa 6.1 enables quantitative luminal pH sensing in proteoliposomes and Hv1 proton channel assays. • Validated FRET donor with 0.5 mol% incorporation; λex/λem 508/534 nm for standard 488 nm laser lines.

Molecular Formula C58H82F2NO14P
Molecular Weight 1086.2 g/mol
Cat. No. B12391556
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFG 488 DHPE
Molecular FormulaC58H82F2NO14P
Molecular Weight1086.2 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)C1=CC2=C(C=C1)C3(C4=CC(=C(C=C4OC5=CC(=C(C=C53)F)O)O)F)OC2=O)OC(=O)CCCCCCCCCCCCCCC
InChIInChI=1S/C58H82F2NO14P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-54(64)70-40-43(73-55(65)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)41-72-76(68,69)71-34-33-61-56(66)42-31-32-45-44(35-42)57(67)75-58(45)46-36-48(59)50(62)38-52(46)74-53-39-51(63)49(60)37-47(53)58/h31-32,35-39,43,62-63H,3-30,33-34,40-41H2,1-2H3,(H,61,66)(H,68,69)/t43-/m1/s1
InChIKeyIXJDCQVYVRWFPD-VZUYHUTRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Oregon Green 488 DHPE: Technical Baseline


The compound [(2R)-3-[2-[(2',7'-difluoro-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate (CAS 438476-80-3) is commercially known as Oregon Green 488 DHPE . It is a lipid-coupled fluorochrome consisting of a 1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine (DHPE) lipid anchor conjugated at the headgroup to Oregon Green 488, a fluorinated analog of fluorescein . This xanthene-based fluorescent probe integrates into lipid bilayers and is utilized for membrane labeling, vesicle trafficking studies, and pH-sensing applications. The fluorophore exhibits excitation/emission maxima of approximately 496/524 nm, compatible with standard 488 nm laser lines and FITC filter sets .

Lipid bilayer integration for membrane labeling and vesicle trafficking studies
Compatible with 488 nm laser lines and standard FITC filter sets
Supports FRET, FRAP, and pH-sensing applications in live-cell and reconstituted systems

Oregon Green 488 DHPE vs. Generic Green Lipid Probes


Generic substitution of Oregon Green 488 DHPE with fluorescein DHPE or other green-emitting lipid probes introduces uncontrolled experimental variability due to substantial differences in photostability, pH sensitivity, and environmental pKa shifts . Fluorescein-based probes exhibit rapid photobleaching under continuous laser illumination and lose >50% of their fluorescence intensity upon acidification to pH 6.0 due to a pKa of 6.4 . Furthermore, the effective pKa of Oregon Green 488 DHPE shifts from 4.7 in aqueous solution to 6.1 when embedded in a lipid bilayer—a critical context-dependent parameter not captured by solution-phase dye specifications [1]. Substituting with an uncharacterized analog without this bilayer-specific pKa data would compromise quantitative pH measurements in membrane studies and yield non-reproducible results in FRET, FRAP, or vesicle acidification assays.

Fluorescein DHPE photobleaches rapidly under 488 nm illumination, potentially limiting time-lapse and FRAP reproducibility.
Differences in pKa produce strong pH-dependent quenching artifacts in acidic endosomal compartments (pH 5–6).
Generic alternatives lack bilayer-specific pKa characterization, risking inaccurate quantitative pH measurements in membrane assays.

Oregon Green 488 DHPE: Differentiation Evidence


Superior pH Insensitivity in Physiological Range

Oregon Green 488 DHPE demonstrates markedly reduced pH sensitivity compared to fluorescein DHPE due to fluorine substitution at the 2' and 7' positions of the xanthene core [1]. The pKa of Oregon Green 488 is 4.7, whereas fluorescein exhibits a pKa of 6.4 . This 1.7-unit difference in pKa translates to substantially different protonation equilibria in the physiologically relevant pH range of 5.5–7.5. At pH 6.0, fluorescein is partially protonated and exhibits significantly reduced fluorescence, whereas Oregon Green 488 remains predominantly deprotonated and maintains >90% of its maximum emission intensity [2]. This property renders Oregon Green 488 DHPE essentially pH-insensitive under physiological conditions, eliminating fluorescence intensity artifacts when monitoring membrane dynamics across cellular compartments with varying acidity.

pH Sensitivity Profile
Head-to-head
Oregon Green 488: pKa 4.7 vs Fluorescein DHPE: pKa 6.4 (aqueous)
Supports pH-insensitive membrane tracking in acidic endosomal compartments
ΔpKa = 1.7 units; fluorophore property prior to lipid conjugation
Membrane pH sensing Endosomal trafficking Lysosomal studies

Enhanced Photostability Under Continuous Illumination

Fluorination at the 2' and 7' positions confers significantly enhanced resistance to photobleaching relative to the non-fluorinated parent compound fluorescein . Oregon Green 488 dye is documented to be significantly less susceptible to photobleaching than fluorescein under continuous illumination conditions typical of confocal laser scanning microscopy and fluorescence recovery after photobleaching (FRAP) experiments [1]. This enhanced photostability is a class-level property of fluorinated fluorescein analogs, attributed to the electron-withdrawing fluorine substituents stabilizing the excited state and reducing susceptibility to photochemical degradation pathways involving singlet oxygen generation . While quantitative photobleaching half-life values are instrument- and condition-dependent, the directional advantage of Oregon Green 488 over fluorescein DHPE is consistently observed across multiple independent characterizations in both solution-phase and lipid-conjugated forms.

Photostability Comparison
Class-level
Directionally less photobleaching than fluorescein DHPE under 488 nm continuous illumination
May support longer time-lapse imaging with reduced signal decay
Instrument-dependent quantification; verify under your experimental conditions
FRAP Confocal microscopy Live-cell imaging

Lipid Bilayer-Embedded pKa for Quantitative pH Sensing

A critical and often overlooked differentiation parameter is the effective pKa of Oregon Green 488 DHPE when embedded in a lipid bilayer environment. While the aqueous pKa of the fluorophore is 4.7, Gerdes et al. experimentally determined that the pKa value of Oregon Green 488 DHPE embedded in a lipid environment is 6.1 [1]. This 1.4-unit shift upward upon membrane insertion is essential for quantitative interpretation of fluorescence intensity changes in vesicle acidification assays. The pKa of 6.1 positions the dye's sensitive range (pH 5.1–7.1) precisely within the physiological pH gradients generated by V-ATPases, F-type ATPases, and the voltage-gated proton channel Hv1 [2]. This bilayer-specific calibration has been validated in single proteoliposome measurements and bulk vesicle assays using a Jasco FP6500 spectrofluorometer at 37°C with λex/λem = 508/534 nm .

Bilayer-Embedded pKa
Head-to-head
pKa = 6.1 (lipid bilayer) vs 4.7 (aqueous)
Enables quantitative luminal pH calculation in proteoliposome assays
λex/λem 508/534 nm at 37 °C; validated in single proteoliposomes
Proteoliposome acidification Proton pump assays ATPase activity

Validated FRET Donor for Membrane Protein Interaction Studies

Oregon Green 488 DHPE has been experimentally validated as a quantitative FRET donor in membrane interaction studies, with documented fluorescence lifetime measurements enabling distance calculations between donor and acceptor fluorophores [1]. In a study examining ENTH domain membrane interactions, Oregon Green 488-DHPE served as the FRET donor with Atto 594-labeled ENTH proteins as acceptors, enabling determination of average spacing (d) and fluorescence lifetime (τ) parameters [2]. The spectral overlap between Oregon Green 488 emission and Atto 594 excitation, combined with the donor's photostability and minimal pH interference, provides reliable FRET efficiency measurements in lipid bilayer environments. This validated FRET pair has been employed at lipid compositions of 77.5 mol% DOPC, 15 mol% DOPS, 5 mol% PIP2, and 0.5 mol% Oregon Green 488-DHPE, demonstrating compatibility with physiologically relevant membrane compositions [3].

FRET Donor Validation
Validated method
Documented τ and d measurements with Atto 594 acceptor; 0.5 mol% probe sufficient
Supports established FRET protocols for ENTH domain interaction studies
Lipid composition: DOPC/DOPS/PIP2
FRET Membrane protein interactions Fluorescence lifetime imaging

Quantitative Proton Translocation Assay for Hv1 Channel Functional Studies

Oregon Green 488 DHPE has been developed into a quantitative assay for measuring Hv1 voltage-dependent proton channel activity in reconstituted proteoliposomes . Gerdes et al. established a lipid-coupled Oregon Green 488-based assay that enables direct quantification of proton translocation rates, demonstrating that the proton translocation rate of reconstituted Hv1 is substantially smaller than those previously reported in cellular systems—a finding that resolves long-standing discrepancies between in vitro and cellular measurements [1]. The assay leverages the bilayer-embedded pKa of 6.1 to convert fluorescence intensity changes (monitored at λex/λem = 508/534 nm) into absolute pH changes within the vesicle lumen, enabling calculation of proton flux per channel per unit time. This validated quantitative framework provides a standardized method for characterizing Hv1 function and screening potential modulators [2].

Hv1 Proton Translocation Assay
Validated method
Quantitative assay with calibrated pH response; Hv1 translocation rate quantified
Enables standardized Hv1 functional characterization and modulator screening
Reconstituted in large unilamellar vesicles
Voltage-gated proton channels Hv1 Proton flux quantification

Oregon Green 488 DHPE: Key Application Scenarios


Proteoliposome Acidification Assays for ATPase Characterization

Oregon Green 488 DHPE is optimally suited for monitoring ATPase-induced pH changes in single proteoliposomes, where its bilayer-embedded pKa of 6.1 provides maximal sensitivity in the physiologically relevant pH range generated by proton pumps (pH 5.1–7.1) [1]. Users can monitor vesicle acidification in real time using λex/λem = 508/534 nm with a standard spectrofluorometer at 37°C. This application leverages the quantitative calibration established by Gerdes et al., enabling conversion of fluorescence intensity changes into absolute luminal pH values for F-type and V-type ATPase functional characterization [2].

FRET-Based Membrane Protein Interaction and Conformational Change Studies

Oregon Green 488 DHPE serves as a validated FRET donor for studying protein-membrane interactions, particularly for ENTH domain proteins and other peripheral membrane proteins [1]. Incorporation at 0.5 mol% into DOPC/DOPS/PIP2 lipid mixtures provides sufficient donor density for lifetime-based FRET measurements with Atto 594-labeled protein acceptors. The fluorophore's resistance to photobleaching and pH-insensitive emission (pKa 4.7 aqueous, 6.1 bilayer-embedded) ensures that FRET efficiency changes reflect genuine distance alterations rather than donor photodegradation or pH-induced intensity fluctuations [2].

Hv1 Voltage-Gated Proton Channel Functional Screening and Inhibitor Validation

For laboratories studying Hv1 proton channel physiology or screening potential Hv1 modulators, Oregon Green 488 DHPE enables a published quantitative assay with established calibration parameters [1]. The assay requires reconstitution of purified Hv1 protein into large unilamellar vesicles containing Oregon Green 488 DHPE, followed by real-time fluorescence monitoring at λex/λem = 508/534 nm. This lipid-coupled fluorophore reports membrane-proximal pH changes directly attributable to Hv1 proton flux, resolving the overestimation artifacts common to cellular Hv1 activity measurements [2].

Long-Term Live-Cell Membrane Dynamics Tracking (FRAP and Single-Particle Tracking)

The enhanced photostability of Oregon Green 488 DHPE relative to fluorescein DHPE makes it the preferred choice for extended time-lapse confocal imaging and fluorescence recovery after photobleaching (FRAP) studies of lateral lipid diffusion [1]. Users can conduct longer imaging sequences with reduced signal decay, enabling more accurate diffusion coefficient calculations and tracking of membrane microdomain dynamics. The pH insensitivity in the physiological range (pKa 4.7 aqueous) additionally eliminates fluorescence intensity artifacts when vesicles or membrane compartments traffic through acidic endosomal environments (pH 5.0–6.5) [2].

Application
Selection Property
Validation Focus
Proteoliposome acidification assays
Bilayer-embedded pKa calibration
Quantitative luminal pH conversion
FRET membrane protein interaction studies
Validated FRET donor with documented lifetime measurements
FRET efficiency reproducibility
Hv1 voltage-gated proton channel screening
Quantitative proton translocation assay capability
Reconstituted channel activity quantification
Live-cell membrane dynamics tracking (FRAP)
Photostability and pH insensitivity
Extended time-lapse imaging reliability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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